Fmoc-Phe-Ser(tBu)-OH

Vue d'ensemble

Description

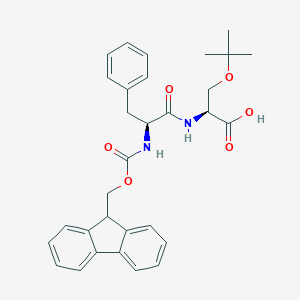

Fmoc-Phe-Ser(tBu)-OH: is a synthetic peptide derivative commonly used in the field of peptide synthesis. It consists of three main components: 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group, phenylalanine (Phe) as an amino acid, and serine (Ser) with a tert-butyl (tBu) protecting group on its hydroxyl side chain. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe-Ser(tBu)-OH typically involves the following steps:

Protection of Serine: Serine is first protected by reacting it with tert-butyl chloride in the presence of a base such as triethylamine to form Ser(tBu)-OH.

Coupling with Phenylalanine: The protected serine is then coupled with phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Fmoc Protection: The resulting dipeptide is then protected with Fmoc by reacting it with Fmoc-chloride in the presence of a base like sodium bicarbonate or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Analyse Des Réactions Chimiques

Deprotection Reactions

The compound undergoes sequential deprotection to expose functional groups for peptide elongation:

Fmoc Group Removal

-

Reagent : 20–30% piperidine or 4-methylpiperidine in dimethylformamide (DMF) .

-

Mechanism : Base-induced β-elimination releases the fluorenylmethyloxycarbonyl (Fmoc) group.

-

Conditions :

tert-Butyl (tBu) Group Removal

-

Reagent : Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) .

-

Efficiency : Complete deprotection within 1–2 hours at room temperature .

Table 1: Deprotection Conditions and Outcomes

| Protecting Group | Reagent | Time (min) | Efficiency (%) | Side Reactions |

|---|---|---|---|---|

| Fmoc | 20% Piperidine | 30 | >99 | Epimerization (<1%) |

| tBu | 95% TFA/H₂O | 60 | 100 | Minimal aspartimide formation |

Coupling Reactions

Fmoc-Phe-Ser(tBu)-OH participates in peptide bond formation via carbodiimide or uronium-based activators:

Common Reagents

-

Dicyclohexylcarbodiimide (DCC) : Forms active esters with hydroxybenzotriazole (HOBt) .

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) : Enhances coupling efficiency in sterically hindered sequences .

Key Considerations

-

Impurity Effects : Contaminants like acetic acid (0.1%) can terminate peptide chains by reacting with activators, leading to up to 5% yield loss per cycle .

-

Coupling Efficiency : >99% per cycle under optimized conditions .

Table 2: Coupling Reagent Performance

| Reagent | Solubility in DMF | Coupling Efficiency (%) | Side Product Formation |

|---|---|---|---|

| DCC/HOBt | High | 98 | Urea precipitates |

| HATU | Moderate | >99.5 | Minimal |

Aspartimide Formation

-

Risk : Serine’s β-hydroxyl group facilitates cyclic intermediate formation under basic conditions .

-

Suppression : Acidic additives (e.g., 0.1 M OxymaPure) reduce aspartimide by >90% .

Epimerization

-

Cause : Prolonged exposure to piperidine during Fmoc removal .

-

Solution : 4-Methylpiperidine reduces racemization by 50% compared to piperidine .

Table 3: Side Reaction Rates Under Different Conditions

| Condition | Epimerization (%) | Aspartimide Formation (%) |

|---|---|---|

| 20% Piperidine, 8 hours | 25.1 | 1.65 |

| 20% 4-Methylpiperidine, 8 hours | 11.0 | 0.40 |

Oxidation and Reduction

-

Oxidation : Dess-Martin periodinane converts serine’s hydroxyl to a ketone, enabling selective modifications .

-

Reduction : Sodium borohydride regenerates the alcohol group post-oxidation.

Industrial and Regulatory Considerations

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Phe-Ser(tBu)-OH is primarily employed in SPPS, a method favored for its efficiency and ability to produce high-purity peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that can be easily removed under mild conditions, allowing for the sequential addition of amino acids.

Key Findings:

- Synthesis Efficiency : The incorporation of this compound into peptide chains has been shown to yield high-quality peptides with minimal side reactions. Studies indicate that the use of this compound can significantly reduce epimerization during synthesis, enhancing the yield of desired products .

- Versatility : It can be coupled with various other amino acids to create complex peptides, facilitating the study of peptide interactions and functions in biological systems .

Self-Assembly Studies

Recent research has highlighted the self-assembly capabilities of this compound, demonstrating its potential in nanotechnology and materials science.

Morphological Transitions:

- Concentration and Temperature Effects : The compound exhibits distinct morphological changes based on concentration and temperature. For instance, at lower concentrations, it forms flower-like structures, while at higher concentrations, it transitions to rod-like assemblies. Heating these structures can further alter their morphology .

| Concentration | Morphology at Room Temperature | Morphology at 70°C |

|---|---|---|

| Low (3 mM) | Flower-like | Small rods |

| High (8 mM) | Rod-like | Large flower-like |

These findings suggest that this compound can be utilized to design novel supramolecular architectures for various applications, including drug delivery systems and biomaterials .

Biomedical Applications

The biomedical relevance of this compound extends beyond its role in peptide synthesis. Its self-assembling properties make it a candidate for drug delivery systems and tissue engineering.

Case Studies:

- Drug Delivery Systems : The self-assembled structures formed by Fmoc variants have been explored as carriers for anticancer drugs. Their ability to encapsulate therapeutic agents while maintaining stability under physiological conditions is under investigation .

- Tissue Engineering : The controlled morphological changes observed in self-assembled structures could be leveraged to create scaffolds that mimic natural extracellular matrices, promoting cell adhesion and growth .

Mécanisme D'action

The mechanism of action of Fmoc-Phe-Ser(tBu)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus of the peptide, preventing unwanted side reactions during chain elongation. The tert-butyl group protects the hydroxyl side chain of serine, ensuring selective reactions at other functional groups. Upon deprotection, the free peptide can interact with biological targets, such as enzymes or receptors, to exert its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Phe-Ser-OH: Lacks the tert-butyl protection on serine.

Fmoc-Phe-Thr(tBu)-OH: Contains threonine instead of serine.

Boc-Phe-Ser(tBu)-OH: Uses tert-butyloxycarbonyl (Boc) instead of Fmoc as the protecting group.

Uniqueness

Fmoc-Phe-Ser(tBu)-OH is unique due to its dual protection strategy, which provides stability and selectivity during peptide synthesis. The combination of Fmoc and tert-butyl groups allows for efficient synthesis and easy deprotection, making it a preferred choice in solid-phase peptide synthesis.

Activité Biologique

Fmoc-Phe-Ser(tBu)-OH is a derivative of phenylalanine and serine, commonly used in peptide synthesis. This compound is significant in various biological applications due to its unique structural characteristics and the role it plays in peptide assembly and function. This article explores the biological activity of this compound, focusing on its synthesis, self-assembly properties, and potential applications in biomedical fields.

1. Synthesis and Properties

This compound is synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) techniques. The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group during the synthesis process, allowing for the sequential addition of amino acids. The tBu (tert-butyl) protecting group on serine enhances the stability of the side chain during synthesis and can be removed under specific conditions to reveal the hydroxyl group for further functionalization .

2. Self-Assembly Characteristics

Research has demonstrated that this compound exhibits distinct self-assembly behavior, influenced by concentration and temperature. At lower concentrations, this compound tends to form flower-like structures, while at higher concentrations, it transitions into elongated rod-like morphologies. These morphological changes are crucial for applications in materials science and nanotechnology, where controlled assembly can lead to novel supramolecular architectures .

| Concentration | Morphology Type |

|---|---|

| Low | Flower-like structures |

| High | Rod-like structures |

3.1 Antimicrobial Activity

Studies have indicated that peptides incorporating this compound can exhibit antimicrobial properties. For instance, peptides derived from tryptic hydrolysates containing similar structures have shown significant suppression of fungal growth, suggesting that this compound could be a candidate for developing antimicrobial agents .

3.2 Tissue Engineering

The versatility of hydrogels formed from Fmoc derivatives, including this compound, has made them suitable for tissue engineering applications. These hydrogels provide a biocompatible matrix that supports cell growth and differentiation, making them valuable for regenerative medicine . For example, studies have shown that hydrogels based on Fmoc peptides can mimic the extracellular matrix and promote cellular activities essential for tissue repair.

4.1 Peptide Synthesis Optimization

A study focused on optimizing the synthesis of peptides containing this compound revealed that specific coupling conditions significantly impact yield and purity. The use of coupling agents such as DIPCDI and HOBt was found to enhance the efficiency of incorporating serine residues into peptide chains while minimizing racemization rates .

4.2 Morphological Studies

In a detailed morphological study, researchers observed that varying the concentration of this compound led to different self-assembled structures under optical microscopy. This research highlighted the importance of concentration in determining the final structure and potential functionality of peptide assemblies .

5. Conclusion

This compound is a significant compound in peptide chemistry with promising biological activities and applications in material science and biomedical fields. Its ability to undergo self-assembly into various morphologies opens avenues for innovative applications in drug delivery systems and tissue engineering scaffolds. Further research into its biological interactions and functional properties will enhance our understanding and utilization of this compound in therapeutic contexts.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O6/c1-31(2,3)39-19-27(29(35)36)32-28(34)26(17-20-11-5-4-6-12-20)33-30(37)38-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,25-27H,17-19H2,1-3H3,(H,32,34)(H,33,37)(H,35,36)/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUVWIJXMJVBLO-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.